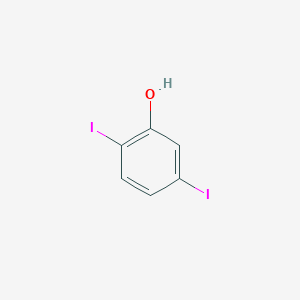

2,5-Diiodophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-diiodophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4I2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJGGVMYBHUGEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4I2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316572 | |

| Record name | 2,5-Diiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24885-47-0 | |

| Record name | 2,5-Diiodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24885-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,5-Diiodophenol: A Comprehensive Technical Guide

CAS Number: 24885-47-0

This technical guide provides an in-depth overview of 2,5-Diiodophenol, a halogenated aromatic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and explores its potential biological significance.

Core Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 24885-47-0 | PubChem[1] |

| Molecular Formula | C₆H₄I₂O | PubChem[1] |

| Molecular Weight | 345.90 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | C1=CC(=C(C=C1I)O)I | PubChem[1] |

| InChI Key | BPJGGVMYBHUGEC-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 (Computed) | 2.9 | PubChem[1] |

| Exact Mass (Computed) | 345.83516 Da | PubChem[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research and development. The following sections outline methodologies based on general procedures for similar compounds.

Synthesis of this compound

A general and environmentally friendly method for the iodination of aromatic compounds can be adapted for the synthesis of this compound from phenol. This method utilizes molecular iodine and hydrogen peroxide in an aqueous medium.

General Iodination Procedure:

-

Reaction Setup: In a suitable reaction vessel, suspend phenol (1 equivalent) and molecular iodine (2-3 equivalents) in distilled water.

-

Initiation: To the stirred suspension, add 30% (m/v) hydrogen peroxide (4-6 equivalents).

-

Reaction Conditions: Maintain the reaction mixture at 50°C with continuous stirring for 24 hours.

-

Work-up: After the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the product from the aqueous mixture using an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic phases over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Analytical Methodologies

The identification and quantification of this compound can be achieved using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Analysis:

A general HPLC method for the analysis of iodinated phenols can be employed.[2][3][4]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

-

Column: A C18 reversed-phase column is typically used for the separation of phenolic compounds.

-

Mobile Phase: A gradient elution using a mixture of an aqueous acidic solution (e.g., water with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: The eluting compounds can be monitored at a wavelength where phenols absorb, typically around 280 nm.

-

Quantification: Quantification can be achieved by comparing the peak area of the analyte to that of a known standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

For volatile and thermally stable compounds like this compound, GC-MS is a powerful analytical tool. Derivatization may be necessary to improve its volatility and chromatographic behavior.

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is generally used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Injection: Split or splitless injection can be used depending on the sample concentration.

-

Temperature Program: An oven temperature gradient is programmed to ensure good separation of the components.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectrum provides a unique fragmentation pattern for identification.

Biological Activity and Signaling Pathways

The biological effects of many halogenated phenols are of significant interest in toxicology and pharmacology. While specific studies on this compound are limited, the broader class of diiodophenols has been investigated for various biological activities. For instance, some iodinated phenols have been identified as disinfection by-products in water and their potential health effects are a subject of study.[5]

It is plausible that this compound, like other phenolic compounds, could interact with various biological signaling pathways. Phenolic compounds are known to modulate pathways involved in inflammation, oxidative stress, and cellular proliferation. However, without specific experimental data for this compound, any proposed mechanism remains speculative. Further research is required to elucidate the specific biological targets and signaling cascades affected by this compound.

Safety and Handling

As with any chemical, appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. In general, handling should be performed in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

References

The Elusive Synthesis of 2,5-Diiodophenol: A Technical Review and Proposed Strategies

For Immediate Release

[City, State] – [Date] – The synthesis and purification of 2,5-diiodophenol, a potentially valuable substituted phenol for applications in materials science and pharmaceutical development, presents a significant synthetic challenge. Unlike its more readily accessible isomers, the direct iodination of phenol does not yield the 2,5-disubstituted product with any appreciable selectivity. This technical guide provides a comprehensive review of the challenges associated with the synthesis of this compound, explores alternative synthetic routes, and outlines detailed, albeit theoretical, experimental protocols for its preparation and purification.

The Challenge of Direct Iodination

The direct electrophilic iodination of phenol is governed by the ortho- and para-directing nature of the hydroxyl group. This inherent regioselectivity leads to the preferential formation of 2-iodophenol, 4-iodophenol, and subsequently, 2,4-diiodophenol and 2,6-diiodophenol upon further iodination. The meta-position, and by extension the 2,5-substitution pattern, is not favored under standard iodination conditions. Extensive literature searches for a direct iodination protocol that selectively yields this compound have proven unfruitful, highlighting the need for alternative synthetic strategies.

Proposed Synthetic Pathway: A Multi-Step Approach Via Sandmeyer Reaction

A more plausible route to this compound involves a multi-step synthesis commencing with a precursor that enforces the desired substitution pattern. One of the most promising approaches is the Sandmeyer reaction, a versatile method for the introduction of a variety of substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate.

A potential synthetic pathway is outlined below, starting from the iodination of hydroquinone.

Logical Workflow for the Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Proposed)

The following protocols are proposed based on established chemical principles and analogous transformations. They serve as a starting point for the development of a robust synthesis of this compound.

Synthesis of 2,5-Diiodohydroquinone

Principle: The direct iodination of hydroquinone is expected to yield the 2,5-diiodo derivative due to the activating and ortho, para-directing nature of the two hydroxyl groups.

Procedure:

-

In a well-ventilated fume hood, dissolve hydroquinone (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.

-

To this solution, add a solution of iodine (2.2 equivalents) and sodium iodide (2.2 equivalents) in the same solvent dropwise with stirring at room temperature.

-

The reaction mixture is stirred for a period of 24-48 hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

Purification of 2,5-Diiodohydroquinone

Principle: Recrystallization is a standard technique for the purification of solid organic compounds.

Procedure:

-

The crude 2,5-diiodohydroquinone is dissolved in a minimum amount of a hot solvent, such as ethanol or a mixture of ethanol and water.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Oxidation of 2,5-Diiodohydroquinone to 2,5-Diiodo-1,4-benzoquinone

Principle: Hydroquinones can be oxidized to the corresponding benzoquinones using a variety of oxidizing agents.

Procedure:

-

Suspend the purified 2,5-diiodohydroquinone (1 equivalent) in a suitable solvent like dichloromethane or diethyl ether.

-

Add a solution of a suitable oxidizing agent, such as (diacetoxyiodo)benzene (DAIB) or ceric ammonium nitrate (CAN) (1.1 equivalents), portion-wise with stirring at 0 °C.

-

The reaction is stirred at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

The reaction mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude 2,5-diiodo-1,4-benzoquinone.

Reduction of 2,5-Diiodo-1,4-benzoquinone to this compound

Principle: The reduction of a benzoquinone can yield the corresponding phenol. This is a non-trivial step as the reduction of a di-iodinated quinone to a mono-phenol is a selective reduction. A mild reducing agent will be necessary.

Procedure:

-

Dissolve the crude 2,5-diiodo-1,4-benzoquinone (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Cool the solution to 0 °C and add a mild reducing agent, for example, sodium borohydride (NaBH4) (0.5-1.0 equivalents), portion-wise with vigorous stirring. The stoichiometry here is critical and will need to be optimized.

-

The reaction progress is monitored by TLC.

-

Once the reaction is complete, the mixture is acidified with dilute hydrochloric acid to decompose any excess borohydride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Purification of this compound

The final product will likely be a mixture of the desired this compound and the starting 2,5-diiodohydroquinone, as well as other potential byproducts. Purification will be critical.

Purification Workflow

Caption: Proposed purification workflow for this compound.

Column Chromatography:

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of hexane and ethyl acetate is recommended to separate the more polar hydroquinone from the less polar phenol. The exact gradient will need to be determined empirically using TLC analysis.

Recrystallization:

-

Following column chromatography, the fractions containing the desired product can be combined, and the solvent evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexane and a small amount of a more polar solvent like ethyl acetate or dichloromethane.

Data Presentation

As this guide presents a theoretical pathway, no experimental quantitative data can be provided. The following tables are templates for recording data once the synthesis is performed.

Table 1: Synthesis of 2,5-Diiodohydroquinone

| Reactant | Molecular Weight ( g/mol ) | Mass (g) | Moles (mol) | Equivalents |

| Hydroquinone | 1.0 | |||

| Iodine | 2.2 | |||

| Sodium Iodide | 2.2 | |||

| Product | ||||

| 2,5-Diiodohydroquinone | ||||

| Yield (%) |

Table 2: Purification and Subsequent Reactions

| Step | Starting Material | Mass of Crude (g) | Mass of Purified (g) | Yield (%) | Purity (by NMR/HPLC) |

| Recrystallization | 2,5-Diiodohydroquinone | ||||

| Oxidation | 2,5-Diiodohydroquinone | ||||

| Reduction | 2,5-Diiodo-1,4-benzoquinone | ||||

| Column Chromatography | Crude this compound | ||||

| Recrystallization | This compound |

Conclusion

The synthesis of this compound is a non-trivial endeavor that requires a multi-step approach. The proposed pathway, starting from the iodination of hydroquinone, offers a logical and chemically sound strategy. However, significant experimental optimization will be required for each step, particularly the selective reduction of 2,5-diiodo-1,4-benzoquinone. This technical guide provides a foundational framework for researchers and drug development professionals to embark on the synthesis and purification of this elusive yet potentially valuable molecule. Further research and development are warranted to establish a reproducible and scalable process.

Spectroscopic Analysis of 2,5-Diiodophenol: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for the compound 2,5-diiodophenol (C₆H₄I₂O). Due to the limited availability of experimentally-derived spectra in public databases, this document outlines the expected spectroscopic characteristics based on known data for structurally related compounds and computational predictions. The guide also presents standardized methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which can be applied to a physical sample of this compound. This document is intended to serve as a foundational resource for researchers in chemistry and drug development who may be working with this compound.

Introduction

This compound is a disubstituted phenol derivative with iodine atoms at the 2 and 5 positions of the benzene ring. Halogenated phenols are important intermediates in organic synthesis and can be found as structural motifs in various biologically active molecules. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such compounds. This guide focuses on the three primary spectroscopic techniques used for the characterization of organic molecules: NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. This information is based on computational models and analysis of similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~ 7.5 - 7.8 | Doublet | Proton at C6, coupled to proton at C4. |

| ¹H | ~ 7.0 - 7.3 | Doublet of doublets | Proton at C4, coupled to protons at C3 and C6. |

| ¹H | ~ 6.8 - 7.1 | Doublet | Proton at C3, coupled to proton at C4. |

| ¹H | ~ 4.5 - 6.0 | Broad singlet | Phenolic -OH proton, chemical shift is concentration and solvent dependent. |

| ¹³C | ~ 150 - 155 | Singlet | C1 (Carbon bearing the -OH group). |

| ¹³C | ~ 140 - 145 | Singlet | C2 (Carbon bearing an Iodine). |

| ¹³C | ~ 130 - 135 | Singlet | C5 (Carbon bearing an Iodine). |

| ¹³C | ~ 125 - 130 | Singlet | C4. |

| ¹³C | ~ 120 - 125 | Singlet | C6. |

| ¹³C | ~ 115 - 120 | Singlet | C3. |

Table 2: Expected Infrared (IR) Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| O-H | 3200 - 3600 | Strong, Broad | Stretching |

| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong | Stretching |

| C-O | 1200 - 1300 | Strong | Stretching |

| C-I | 500 - 600 | Medium to Strong | Stretching |

Table 3: Expected Mass Spectrometry (MS) Data

| Ion | m/z (amu) | Notes |

| [M]⁺ | 346 | Molecular ion. The presence of two iodine atoms will result in a characteristic isotopic pattern. |

| [M-I]⁺ | 219 | Loss of one iodine atom. |

| [M-HI]⁺ | 218 | Loss of hydrogen iodide. |

| [M-I-CO]⁺ | 191 | Loss of an iodine atom and carbon monoxide. |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a compound like this compound. Instrument parameters may need to be optimized.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: 300-500 MHz.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 75-125 MHz.

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Solid State (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Acquisition:

-

Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

-

Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Acquisition (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 50 - 500.

-

The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

An In-depth Technical Guide to the Chemical Reactivity and Stability of 2,5-Diiodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2,5-Diiodophenol, a key intermediate in organic synthesis. This document consolidates available data on its physical and chemical properties, outlines experimental protocols for its synthesis, and explores its reactivity and stability profile.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. These properties are essential for its handling, application in reactions, and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₆H₄I₂O | PubChem |

| Molecular Weight | 345.90 g/mol | PubChem |

| Melting Point | 68-70 °C | University of Guanajuato Repository |

| Appearance | White solid | University of Guanajuato Repository |

| CAS Number | 24885-47-0 | PubChem |

Chemical Reactivity

The reactivity of this compound is primarily dictated by three key structural features: the phenolic hydroxyl group, the two iodine substituents, and the aromatic ring.

2.1. Reactions of the Phenolic Hydroxyl Group

The hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, which is a potent nucleophile. This enables reactions such as etherification and esterification.

-

Etherification: The phenoxide, generated by treating this compound with a base, can react with alkyl halides to form ethers. This is a standard Williamson ether synthesis.

-

Esterification: Acylation of the hydroxyl group can be achieved using acid chlorides or anhydrides to produce the corresponding esters.

2.2. Reactions of the Iodine Substituents

The carbon-iodine bonds in this compound are susceptible to cleavage and can participate in a variety of cross-coupling reactions, which are fundamental in the construction of complex organic molecules.

-

Palladium-Catalyzed Cross-Coupling Reactions: The iodine atoms can serve as leaving groups in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 2- and 5-positions of the phenolic ring.

2.3. Electrophilic Aromatic Substitution

The hydroxyl group is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution. However, in this compound, the positions ortho (position 6) and para (position 4) to the hydroxyl group are sterically hindered and electronically influenced by the iodine atoms. The positions ortho to the hydroxyl group are already substituted with iodine. This suggests that further electrophilic substitution on the aromatic ring would be challenging.

Figure 1. Reactivity map of this compound.

Stability

-

General Stability: this compound is expected to be a stable solid under normal laboratory conditions.

-

Incompatibilities: It is likely incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[1]

-

Hazardous Decomposition Products: Upon combustion, it may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen iodide.

-

Storage: It should be stored in a cool, dry, well-ventilated area away from incompatible substances.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below.

4.1. Synthesis from 3-Iodophenol using KI and KIO₃

This method involves the iodination of 3-iodophenol in an acidic medium.

-

Materials:

-

3-Iodophenol

-

Potassium Iodide (KI)

-

Potassium Iodate (KIO₃)

-

Sulfuric Acid (H₂SO₄)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Ethyl Acetate (EtOAc)

-

Brine

-

-

Procedure:

-

Dissolve 3-iodophenol, KI, and KIO₃ in a dilute aqueous solution of sulfuric acid.

-

Stir the solution at room temperature.

-

Quench the reaction and remove any excess iodine by adding a solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography.

-

Figure 2. Synthesis workflow of this compound.

4.2. Synthesis from 3-Iodophenol using NH₄I

An alternative method for the iodination of 3-iodophenol.

-

Materials:

-

3-Iodophenol

-

Ammonium Iodide (NH₄I)

-

Appropriate solvent and reaction conditions as per the specific literature procedure.

-

Ethyl Acetate (EtOAc)

-

Hexane

-

-

Procedure:

-

Follow the general procedure for iodination using 3-iodophenol and ammonium iodide.

-

After the reaction is complete, work up the reaction mixture.

-

Purify the crude material by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.

-

Conclusion

This compound is a versatile synthetic intermediate with a well-defined reactivity profile. Its phenolic hydroxyl group and two iodine substituents provide multiple reaction sites for derivatization, making it a valuable building block in the synthesis of more complex molecules, particularly through modern cross-coupling methodologies. While generally stable, care should be taken to avoid contact with strong oxidizing agents and other incompatible materials. The synthetic protocols provided herein offer reliable methods for its preparation in a laboratory setting. This guide serves as a valuable resource for researchers and professionals working with this compound, enabling its effective and safe utilization in chemical synthesis and drug development programs.

References

A Technical Guide to the Thermochemical Data of 2,5-Diiodophenol: Methodology for Determination

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document addresses the current scarcity of publicly available thermochemical data for 2,5-diiodophenol. In lieu of reporting established values, this guide provides a comprehensive overview of the established experimental and computational methodologies that can be employed to determine the key thermochemical properties of this compound, namely the enthalpy of formation, standard entropy, and heat capacity. This paper is intended to serve as a foundational resource for researchers seeking to characterize this compound for applications in drug development, materials science, and chemical engineering.

Introduction

This guide outlines a combined experimental and computational approach to systematically determine the thermochemical profile of this compound. The proposed methodologies are based on well-established techniques proven to yield high-accuracy data for related organic compounds.

Proposed Methodologies for Thermochemical Data Determination

A dual strategy, leveraging both experimental measurements and high-level computational chemistry, is recommended to obtain a reliable and cross-validated set of thermochemical data for this compound.

Experimental Determination

The following experimental techniques are proposed for the direct measurement of the key thermodynamic properties.

The standard enthalpy of formation (ΔfH°) in the condensed phase can be determined from the standard enthalpy of combustion (ΔcH°). For iodinated organic compounds, rotating-bomb calorimetry is the preferred method to ensure that the combustion products are in a well-defined final state.

Experimental Protocol:

-

Sample Preparation: A pellet of high-purity this compound (mass accurately determined) is placed in a crucible within a specialized calorimetric bomb. A suitable auxiliary substance, such as benzoic acid, may be used to promote complete combustion.

-

Bomb Charging: The bomb is charged with high-pressure oxygen (typically ~30 atm) and a small, accurately measured amount of a reducing solution (e.g., arsenious oxide solution) is added to the bomb to quantitatively reduce the iodine products to a single ionic state (I⁻) in solution.

-

Combustion: The bomb is sealed and placed in a calorimeter containing a known mass of water. The sample is ignited, and the temperature change of the calorimeter is monitored with high precision.

-

Rotation: During the combustion process, the bomb is rotated to ensure a homogeneous solution of the final products.

-

Analysis: The energy of combustion is calculated from the observed temperature rise and the previously determined energy equivalent of the calorimeter. Corrections are applied for the combustion of the fuse wire, the formation of nitric acid from residual nitrogen, and the solution chemistry of the iodine products.

-

Calculation of ΔfH°: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, with the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and HI solution).

Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat capacity (Cp) as a function of temperature and the enthalpy of fusion (ΔfusH).

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.

-

Heat Capacity Measurement: The heat capacity is determined using the sapphire method. This involves three sequential runs under the same temperature program:

-

An initial baseline run with two empty pans.

-

A run with a sapphire standard in the sample pan.

-

A final run with the this compound sample. The heat flow difference between these runs allows for the calculation of the sample's heat capacity over the desired temperature range.[1]

-

-

Enthalpy of Fusion Measurement: The sample is heated at a constant rate through its melting point. The energy absorbed during the melting process is recorded as a peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion.

The enthalpy of sublimation (ΔsubH°) can be determined by measuring the vapor pressure of the solid as a function of temperature using the Knudsen effusion method.[2][3][4][5][6]

Experimental Protocol:

-

Cell Preparation: A small amount of solid this compound is placed in a Knudsen cell, which is a small container with a very small orifice of known area.

-

Measurement: The cell is placed in a high-vacuum chamber and heated to a series of constant temperatures. The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured at each temperature.

-

Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation.

-

Enthalpy of Sublimation Calculation: The enthalpy of sublimation is derived from the Clausius-Clapeyron equation by plotting ln(P) versus 1/T. The slope of this plot is equal to -ΔsubH°/R, where R is the ideal gas constant.

Computational Determination

High-accuracy quantum chemical calculations provide a powerful and independent method for determining thermochemical data, particularly for the gas phase.

Gaussian-4 (G4) theory and the Complete Basis Set (CBS-QB3) method are composite computational protocols designed to achieve high accuracy in thermochemical predictions, often within 1 kcal/mol of experimental values.[7][8][9][10][11]

Computational Protocol:

-

Geometry Optimization: The molecular structure of this compound is optimized at the B3LYP density functional theory level with a suitable basis set (e.g., 6-31G(2df,p) for G4).

-

Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets (e.g., CCSD(T), MP4, MP2 with various basis sets as prescribed by the specific G4 or CBS-QB3 protocol).

-

Extrapolation and Correction: The final electronic energy is determined through a series of extrapolations and additive corrections, which account for basis set incompleteness and higher-order electron correlation effects.

-

Thermochemical Data Calculation: The gas-phase enthalpy of formation, standard entropy, and heat capacity are calculated by combining the final electronic energy with the scaled ZPVE and the statistical mechanics-derived thermal corrections.

Data Presentation

The data obtained from the proposed methodologies should be summarized for clarity and comparison.

Table 1: Experimentally Determined Thermochemical Data for this compound

| Parameter | Symbol | Value | Units | Method |

| Standard Enthalpy of Combustion | ΔcH° | kJ/mol | Rotating-Bomb Calorimetry | |

| Standard Enthalpy of Formation (solid) | ΔfH°(s) | kJ/mol | From ΔcH° | |

| Melting Temperature | Tfus | K | DSC | |

| Enthalpy of Fusion | ΔfusH | kJ/mol | DSC | |

| Enthalpy of Sublimation | ΔsubH° | kJ/mol | Knudsen Effusion | |

| Heat Capacity (solid) | Cp(s) | T-dependent | J/(mol·K) | DSC |

Table 2: Computationally Determined Gas-Phase Thermochemical Data for this compound

| Parameter (at 298.15 K) | Symbol | G4 Value | CBS-QB3 Value | Units |

| Standard Enthalpy of Formation | ΔfH°(g) | kJ/mol | ||

| Standard Entropy | S° | J/(mol·K) | ||

| Heat Capacity | Cp | J/(mol·K) |

Visualization of Methodological Workflow

The logical flow for the comprehensive determination of thermochemical properties for this compound is illustrated below.

Caption: Workflow for determining thermochemical data for this compound.

Conclusion

While direct experimental thermochemical data for this compound is currently lacking in the public domain, a robust and reliable dataset can be generated using a combination of established experimental techniques and high-accuracy computational methods. This guide provides the necessary theoretical framework and detailed protocols for researchers to undertake such a study. The resulting data will be invaluable for the safe and efficient use of this compound in scientific and industrial applications.

References

- 1. Thermal Characterization and Heat Capacities of Seven Polyphenols [mdpi.com]

- 2. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scranton.edu [scranton.edu]

- 4. ACP - Measured solid state and subcooled liquid vapour pressures of nitroaromatics using Knudsen effusion mass spectrometry [acp.copernicus.org]

- 5. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 6. pragolab.cz [pragolab.cz]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Comparison of CBS-QB3, CBS-APNO, G2, and G3 thermochemical predictions with experiment for formation of ionic clusters of hydronium and hydroxide ions complexed with water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Potential hazards and safety precautions for 2,5-Diiodophenol

An In-depth Technical Guide to the Potential Hazards and Safety Precautions for 2,5-Diiodophenol

This guide provides a comprehensive overview of the potential hazards and recommended safety precautions for this compound, designed for researchers, scientists, and professionals in drug development. The information is compiled from available safety data and toxicological information on closely related compounds, supplemented with standardized experimental protocols.

Chemical and Physical Properties

While specific experimental data for this compound is limited, its basic properties can be computed.

| Property | Value | Source |

| Molecular Formula | C₆H₄I₂O | PubChem[1] |

| Molecular Weight | 345.90 g/mol | PubChem[1] |

| CAS Number | 24885-47-0 | PubChem[1] |

Hazard Identification and Classification

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H311: Toxic in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H351: Suspected of causing cancer.

-

H411: Toxic to aquatic life with long lasting effects.

GHS Pictograms:

Signal Word: Danger

Toxicological Data

Quantitative toxicological data for this compound is scarce. The following data is for a diiodophenol isomer and should be considered indicative.

| Test | Species | Route | Value |

| LD50 | Mouse | Oral | 1,276 - 1,352 mg/kg |

Reactivity and Stability

-

Reactivity: May form explosive mixtures with air upon intense heating.

-

Chemical Stability: Stable under normal conditions. May be light-sensitive.

-

Incompatible Materials: Strong bases, acid anhydrides, and acid chlorides.

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen iodide.

Safety Precautions and Handling

Given the potential hazards, stringent safety measures should be implemented when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with an appropriate cartridge.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Protect from light.

Experimental Protocols

The following are summaries of standardized OECD guidelines that would be used to assess the toxicity of a substance like this compound.

Acute Oral Toxicity (Based on OECD Guideline 425)

This test is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.

Methodology:

-

Test Animals: Typically, a single sex (usually female) of rats is used.

-

Dosage: A stepwise procedure is used, starting with a dose expected to be non-lethal. The dose for the next animal is adjusted up or down depending on the outcome for the previously dosed animal.

-

Administration: The substance is administered by gavage in a single dose.

-

Observation Period: Animals are observed for a minimum of 14 days for signs of toxicity and mortality.

-

Endpoint: The LD50 is calculated based on the outcomes at different dose levels.

In Vitro Skin Irritation (Based on OECD Guideline 439)

This test uses a reconstructed human epidermis (RhE) model to assess the skin irritation potential of a chemical.

Methodology:

-

Test System: A three-dimensional human epidermis model is used.

-

Application: The test chemical is applied topically to the tissue surface.

-

Exposure and Incubation: Tissues are exposed to the chemical for a defined period (e.g., 60 minutes) and then incubated for a post-exposure period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT assay).

-

Classification: A chemical is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., 50%) compared to a negative control.

In Vitro Eye Irritation (Based on OECD Guideline 492)

This test utilizes a reconstructed human cornea-like epithelium (RhCE) model to identify chemicals that may cause serious eye damage or irritation.

Methodology:

-

Test System: A reconstructed human cornea-like epithelium model is employed.

-

Application: The test substance is applied to the surface of the corneal model.

-

Exposure and Incubation: The tissues are exposed for a specific duration, followed by a post-exposure incubation period.

-

Viability Measurement: Cell viability is measured using methods like the MTT assay.

-

Classification: The substance is classified based on the reduction in tissue viability relative to a negative control.

Logical Workflow for Chemical Safety Assessment

The following diagram illustrates the logical workflow for assessing and managing the risks associated with a chemical like this compound.

References

An In-depth Technical Guide to 2,5-Diiodophenol: Synthesis, Properties, and Chemical Context

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a detailed overview of 2,5-diiodophenol, focusing on its chemical synthesis, physical and spectroscopic properties, and the historical context of its chemical class. While specific details of its initial discovery are not prominently documented in readily available historical literature, this paper situates its existence within the broader development of halogenated phenols.

Introduction and Historical Context

The study of halogenated phenols is a significant branch of organic chemistry, with wide-ranging applications in synthesis, materials science, and pharmacology. Iodinated phenols, in particular, have been of interest for their antiseptic properties and as intermediates in the synthesis of more complex molecules. While the specific historical account of the discovery of this compound is not well-documented, its existence can be understood as a logical extension of the systematic investigation of the iodination of phenol that began in the 19th century. Early work focused on the preparation of mono- and di-substituted phenols, with chemists exploring various iodinating agents and reaction conditions. The synthesis of the various isomers of diiodophenol, including the 2,5-isomer, would have been a natural progression of this research, aimed at understanding the directing effects of the hydroxyl group in electrophilic aromatic substitution and characterizing the properties of the resulting compounds.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is crucial for its identification, purification, and application in research and development. The following tables summarize key physical and computed spectroscopic properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄I₂O | PubChem |

| Molecular Weight | 345.90 g/mol | PubChem |

| CAS Number | 24885-47-0 | PubChem |

| Appearance | Solid (predicted) | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Not available | --- |

Table 2: Computed Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Values | Source |

| ¹H-NMR | δ (ppm): 7.65 (d, J=8.5 Hz, 1H), 7.21 (d, J=2.5 Hz, 1H), 6.63 (dd, J=8.5, 2.5 Hz, 1H) | ChemDraw |

| ¹³C-NMR | δ (ppm): 155.0, 140.2, 131.8, 120.5, 90.1, 86.3 | ChemDraw |

| Mass Spectrum (m/z) | 346.84 (M+H)⁺ | --- |

Synthesis of this compound: A Representative Experimental Protocol

Objective: To synthesize this compound via the electrophilic iodination of p-iodophenol.

Materials:

-

p-Iodophenol

-

Iodine (I₂)

-

Periodic acid (H₅IO₆)

-

Sulfuric acid (concentrated)

-

Methanol

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-iodophenol (1 equivalent) in methanol.

-

Addition of Reagents: To the stirred solution, add iodine (1.1 equivalents) and periodic acid (0.4 equivalents).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Extraction: Add water to the mixture and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.

Expected Outcome: A solid product, which can be further characterized by melting point analysis, NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the Chemistry: The Mechanism of Iodination

The synthesis of this compound is fundamentally an electrophilic aromatic substitution reaction. The following diagram, generated using the DOT language, illustrates the general mechanism for the iodination of a phenol, which is the core chemical transformation.

Caption: General mechanism of electrophilic iodination of phenol.

Conclusion

This compound, as a member of the diiodophenol family, represents an interesting scaffold for organic synthesis and potential applications in medicinal chemistry and materials science. While its specific history of discovery is not as clearly delineated as some other foundational molecules, its synthesis and properties are well-understood within the principles of organic chemistry. The provided data and representative synthetic protocol offer a solid foundation for researchers and professionals working with this and related compounds. Further investigation into its biological activities and applications could reveal new opportunities for this versatile chemical entity.

A Theoretical and Experimental Guide to the Electronic Structure of 2,5-Diiodophenol

For Researchers, Scientists, and Drug Development Professionals

Theoretical Framework: A Computational Approach

A thorough understanding of the electronic structure of 2,5-diiodophenol can be achieved through ab initio quantum mechanical calculations. Density Functional Theory (DFT) is a powerful and widely used method for such investigations, offering a good balance between accuracy and computational cost.

Computational Methodology

The proposed theoretical study would involve a multi-step computational protocol. The initial step is the optimization of the molecular geometry to find the lowest energy conformation. Subsequent calculations would then be performed on the optimized structure to determine a range of electronic properties.

A recommended level of theory for this type of molecule, based on studies of similar halogenated phenols, would be the M06-2X functional with a mixed basis set.[1] For the carbon, hydrogen, and oxygen atoms, a Pople-style basis set such as 6-311+G(d,p) would be appropriate. For the iodine atoms, a basis set that includes effective core potentials (ECPs) to account for relativistic effects, such as LANL2DZ, is recommended. The use of a solvent model, such as the Solvation Model based on Density (SMD), would also be beneficial to simulate the electronic structure in a more realistic chemical environment.

Key Electronic Properties for Investigation

The following electronic properties are crucial for characterizing this compound and should be the focus of the computational study:

-

Molecular Geometry: Bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.

-

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining the molecule's reactivity and electronic transition properties. The HOMO-LUMO energy gap is a key indicator of chemical stability.

-

Electron Density and Electrostatic Potential (ESP): The electron density distribution reveals the regions of the molecule that are electron-rich or electron-poor. The ESP map provides a visual representation of the electrostatic potential on the molecule's surface, which is crucial for understanding intermolecular interactions, including hydrogen bonding and halogen bonding.

-

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the bonding, charge distribution, and intramolecular interactions, such as hyperconjugation and steric effects.

-

Spectroscopic Properties: Theoretical calculations can predict spectroscopic properties such as UV-Visible and Infrared (IR) spectra, which can be used to validate the computational model against experimental data.

Data Presentation: A Structured Overview

The quantitative data obtained from the proposed computational study should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | [Calculated Value] | C6-C1-C2 | [Calculated Value] |

| C2-C3 | [Calculated Value] | C1-C2-C3 | [Calculated Value] |

| C3-C4 | [Calculated Value] | C2-C3-C4 | [Calculated Value] |

| C4-C5 | [Calculated Value] | C3-C4-C5 | [Calculated Value] |

| C5-C6 | [Calculated Value] | C4-C5-C6 | [Calculated Value] |

| C1-O | [Calculated Value] | C1-O-H | [Calculated Value] |

| O-H | [Calculated Value] | C2-C1-O | [Calculated Value] |

| C2-I | [Calculated Value] | C1-C2-I | [Calculated Value] |

| C5-I | [Calculated Value] | C4-C5-I | [Calculated Value] |

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy (eV) | [Calculated Value] |

| LUMO Energy (eV) | [Calculated Value] |

| HOMO-LUMO Gap (eV) | [Calculated Value] |

| Dipole Moment (Debye) | [Calculated Value] |

| Ionization Potential (eV) | [Calculated Value] |

| Electron Affinity (eV) | [Calculated Value] |

Table 3: Natural Bond Orbital (NBO) Analysis - Key Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| [Donor Orbital] | [Acceptor Orbital] | [Calculated Value] |

| [Donor Orbital] | [Acceptor Orbital] | [Calculated Value] |

| [Donor Orbital] | [Acceptor Orbital] | [Calculated Value] |

| [Donor Orbital] | [Acceptor Orbital] | [Calculated Value] |

Experimental Protocols: Synthesis and Characterization

To validate the theoretical findings and provide a complete picture of the electronic structure, experimental studies are essential. The following protocols are proposed for the synthesis and characterization of this compound.

Synthesis of this compound

A potential synthetic route for this compound involves the direct iodination of phenol. The reaction conditions would need to be carefully controlled to achieve the desired disubstitution pattern. A general procedure, adapted from the synthesis of other iodophenols, is as follows:

-

Reaction Setup: Dissolve phenol in a suitable solvent, such as acetic acid or a mixture of water and an organic solvent.

-

Iodinating Agent: Add a source of iodine, such as iodine monochloride (ICl) or a mixture of an iodide salt (e.g., KI) and an oxidizing agent (e.g., H₂O₂).

-

Reaction Conditions: The reaction is typically carried out at room temperature with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: After the reaction is complete, the mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to isolate this compound.

Spectroscopic Characterization

The synthesized this compound should be characterized using various spectroscopic techniques to confirm its structure and investigate its electronic properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure and the positions of the iodine and hydroxyl substituents on the phenol ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic vibrational frequencies of the functional groups present, such as the O-H and C-I stretching vibrations.

-

UV-Visible Spectroscopy: This technique will provide information about the electronic transitions in the molecule. The experimental absorption maxima can be compared with the theoretically predicted values.

Visualization of Concepts and Workflows

Visual diagrams are crucial for understanding the complex relationships and processes involved in the study of this compound.

Caption: Workflow for the theoretical study of this compound.

Caption: Electronic interactions within this compound.

Conclusion

This guide has outlined a comprehensive theoretical and experimental approach to elucidate the electronic structure of this compound. By combining state-of-the-art computational methods with rigorous experimental validation, a deep understanding of this molecule's properties can be achieved. The insights gained from such studies are invaluable for researchers in various fields, including medicinal chemistry and materials science, where the ability to predict and understand molecular behavior at the electronic level is paramount for rational design and development.

References

Methodological & Application

Application Notes and Protocols: 2,5-Diiodophenol in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,5-diiodophenol in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction enables the formation of carbon-carbon bonds, offering a versatile pathway for the synthesis of complex biaryl and polyaryl compounds, which are significant scaffolds in medicinal chemistry and materials science.[1][2][3]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[4][5] this compound is a particularly interesting substrate for this reaction due to the presence of two reactive iodine atoms, which allows for sequential or double cross-coupling reactions. The differential reactivity of the two C-I bonds, influenced by the electronic effects of the hydroxyl group, can be exploited to achieve selective mono- or di-arylation, leading to a diverse range of substituted phenols and their derivatives.[6] These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Key Advantages of the Suzuki-Miyaura Reaction

-

Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, preserving sensitive functional groups.[4]

-

High Tolerance of Functional Groups: A wide variety of functional groups are compatible with the reaction conditions, minimizing the need for protecting groups.[4][7]

-

Commercial Availability of Reagents: A vast array of boronic acids and esters are commercially available, allowing for extensive structural diversification.[4]

-

Low Toxicity of Byproducts: The boron-containing byproducts are generally non-toxic and easily removed from the reaction mixture.[4]

Applications in Drug Discovery and Development

The biaryl motif is a prevalent feature in many approved drugs.[3] The Suzuki-Miyaura coupling is a key transformation for the synthesis of these structures, enabling medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) and structure-property relationship (SPR) studies.[3] The use of this compound as a starting material allows for the introduction of two different aryl or heteroaryl groups, providing access to complex and three-dimensional molecular architectures that can enhance biological activity and improve pharmacokinetic profiles.

Experimental Protocols

General Considerations

-

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the palladium catalyst.

-

Anhydrous solvents should be used to ensure optimal reaction efficiency.

-

The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome, including yield and selectivity.

Protocol 1: Mono-arylation of this compound

This protocol is designed to favor the selective mono-arylation of this compound. The regioselectivity of the reaction (coupling at the 2- vs. 5-position) can be influenced by steric and electronic factors of the boronic acid and the reaction conditions. Generally, the coupling is expected to occur preferentially at the less sterically hindered position.

Reaction Scheme:

Materials:

-

This compound

-

Arylboronic acid (1.0 - 1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water, THF/water)

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.

-

Add the solvent system (e.g., 1,4-dioxane, 4 mL and water, 1 mL) via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated product.

Protocol 2: Double (Di-arylation) of this compound

This protocol is optimized for the double Suzuki-Miyaura coupling to synthesize 2,5-diarylphenols.

Reaction Scheme:

Materials:

-

This compound

-

Arylboronic acid (2.2 - 2.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂, 3-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 4-6 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water, THF/water)

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and the base (e.g., K₃PO₄, 4.0 mmol).[8]

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.06 mmol, 6 mol%) to the flask.[8]

-

Add the solvent system (e.g., 1,4-dioxane, 4 mL and water, 1 mL) via syringe.

-

Stir the reaction mixture at an elevated temperature (e.g., 90-110 °C) for the specified time (e.g., 12-48 hours), monitoring the reaction progress by TLC or LC-MS.[8]

-

Upon completion, cool the reaction mixture to room temperature.

-

Work-up the reaction as described in Protocol 1.

-

Purify the crude product by column chromatography on silica gel to isolate the desired di-arylated phenol.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura cross-coupling of dihalogenated aromatic compounds, which can be extrapolated for reactions with this compound. Actual yields may vary depending on the specific substrates and optimized conditions.

| Entry | Dihalogenated Substrate (Analogue) | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 2,5-Diphenyl-3-hexylthiophene | 85 | [8] |

| 2 | 2,5-Dibromo-3-hexylthiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 2,5-Bis(4-methylphenyl)-3-hexylthiophene | 88 | [8] |

| 3 | 1,2-Dibromo-3,5-difluorobenzene (mono-arylation) | Phenylboronic acid (1 equiv.) | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 2-Bromo-3,5-difluorobiphenyl | 92 | |

| 4 | 1,2-Dibromo-3,5-difluorobenzene (di-arylation) | Phenylboronic acid (2 equiv.) | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 3,5-Difluoro-o-terphenyl | 85 | |

| 5 | 2,4-Dichloropyridine | Phenylboronic acid | Pd-PEPPSI-IPr (3) | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 4-Phenyl-2-chloropyridine | ~90 (selectivity) | [9][10] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for performing a Suzuki-Miyaura cross-coupling reaction with this compound.

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

This diagram outlines the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction of this compound is a highly effective method for the synthesis of mono- and di-arylated phenols. By carefully selecting the reaction conditions, researchers can control the selectivity of the reaction to access a wide range of valuable compounds for drug discovery and materials science. The protocols provided herein serve as a starting point for the development of specific synthetic routes, and further optimization may be required for individual substrates.

References

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. Current Applications of Suzuki–Miyaura Coupling Reaction in The Total Synthesis of Natural Products: An update | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Sonogashira Coupling of 2,5-Diiodophenol with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[2] The mild reaction conditions and tolerance of a wide variety of functional groups make it an attractive method for the construction of complex molecular architectures.[3]

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2,5-diiodophenol with a range of terminal alkynes. The di-functional nature of this compound allows for a double coupling reaction, leading to the synthesis of 2,5-bis(alkynyl)phenols, which are valuable building blocks in medicinal chemistry and materials science. While the presence of a free hydroxyl group can sometimes interfere with catalytic cycles, evidence suggests that Sonogashira couplings can be performed on unprotected phenols, simplifying the synthetic route by avoiding protection and deprotection steps.

Reaction Principle

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the reductive elimination of the final product. The copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is typically used to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.[4][5][6]

For this compound, the reaction can be controlled to achieve either mono- or di-alkynylation, although this protocol focuses on the double coupling to synthesize symmetrical 2,5-bis(alkynyl)phenols.

Experimental Workflow

The general workflow for the Sonogashira coupling of this compound with terminal alkynes is depicted below. The process involves the careful preparation of the reaction mixture under an inert atmosphere, followed by heating to drive the reaction to completion. Work-up and purification are then performed to isolate the desired product.

Detailed Experimental Protocol

This protocol describes a general procedure for the double Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal Alkyne (e.g., Phenylacetylene, 1-Octyne, Trimethylsilylacetylene)

-

Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

-

Copper(I) Iodide (CuI)

-

Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

-

Anhydrous Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

-

Schlenk flask or other suitable reaction vessel

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the palladium catalyst (e.g., 2-5 mol% PdCl₂(PPh₃)₂), and copper(I) iodide (5-10 mol%).

-

Add the anhydrous solvent (e.g., THF or DMF) to dissolve the solids.

-

Add the terminal alkyne (2.2-2.5 eq) to the reaction mixture via syringe.

-

Finally, add the base (e.g., 3-4 eq of Et₃N or DIPA).

-

-

Reaction:

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Heat the reaction mixture to the desired temperature (typically between 50-80 °C).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can vary from a few hours to overnight depending on the substrates and catalyst.

-

-

Work-up:

-

Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2,5-bis(alkynyl)phenol.

-

-

Characterization:

-

Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the Sonogashira coupling of di-haloaromatic compounds with various terminal alkynes, which can be adapted for this compound.

| Entry | Aryl Dihalide | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1,3-Diiodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | 65 | 12 | 85 |

| 2 | 1,4-Dibromobenzene | 1-Heptyne | Pd(PPh₃)₄ (3) | 6 | DIPA | DMF | 80 | 24 | 78 |

| 3 | 2,5-Dibromopyridine | Ethynyltrimethylsilane | Pd(OAc)₂/XPhos (2.5) | 5 | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 92 |

| 4 | 1,3-Diiodobenzene | 1-Octyne | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | 65 | 16 | 81 |

| 5 | 1,4-Diiodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2.5) | 5 | Et₃N | THF | RT | 24 | 95 |

Note: The conditions and yields in this table are based on literature for analogous di-haloaromatic compounds and should be considered as a starting point for the optimization of the reaction with this compound.

Signaling Pathway and Logical Relationships

The Sonogashira coupling reaction follows a well-established catalytic cycle. The diagram below illustrates the key steps and intermediates involved in the palladium-catalyzed cross-coupling of an aryl iodide with a terminal alkyne in the presence of a copper(I) co-catalyst.

Troubleshooting and Safety Precautions

-

Low or No Yield:

-

Ensure all reagents and solvents are anhydrous. Moisture can deactivate the catalysts.

-

Thoroughly degas the reaction mixture to remove oxygen, which can lead to catalyst decomposition and alkyne homocoupling (Glaser coupling).

-

Check the quality of the palladium catalyst and the base. Old or impure reagents can lead to poor results.

-

Increase the reaction temperature or time if the starting material is not fully consumed.

-

-

Formation of Side Products:

-

Homocoupling of the terminal alkyne (Glaser coupling) can be minimized by ensuring an oxygen-free environment and using the appropriate amount of copper catalyst.

-

If mono-alkynylation is observed as a major byproduct in the double coupling reaction, increase the stoichiometry of the terminal alkyne and prolong the reaction time.

-

-

Safety:

-

Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Organic solvents such as THF and DMF are flammable and should be handled with care, away from ignition sources.

-

The reaction should be performed under an inert atmosphere, as some reagents may be air-sensitive.

-

These application notes and protocols provide a comprehensive guide for researchers and scientists to successfully perform the Sonogashira coupling of this compound with terminal alkynes. By following these guidelines and optimizing the reaction conditions, this powerful synthetic tool can be effectively utilized in the development of novel compounds for various applications.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Diiodophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has broad applications in medicinal chemistry and materials science for the synthesis of aryl amines. The reaction involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2] The substrate 2,5-diiodophenol presents a unique scaffold for the synthesis of novel compounds, particularly for the generation of di-aminated phenol derivatives, which are valuable intermediates in the development of pharmaceuticals and functional materials.

The presence of two iodine atoms on the phenol ring allows for a sequential or double amination, offering a pathway to symmetrically or unsymmetrically substituted 2,5-diaminophenols. The hydroxyl group also provides a handle for further functionalization. However, the di-iodinated nature of the substrate and the presence of the acidic phenolic proton introduce specific challenges, including the potential for competitive side reactions and the need for careful control of stoichiometry and reaction conditions to achieve the desired level of amination (mono- vs. di-substitution).